molecular formula C13H15NO3S B140684 8-(((2-Oxooxazolidin-5-yl)methyl)oxy)thiochroman CAS No. 153804-44-5

8-(((2-Oxooxazolidin-5-yl)methyl)oxy)thiochroman

Cat. No. B140684
CAS RN: 153804-44-5
M. Wt: 265.33 g/mol
InChI Key: ARQMMKLIHMGUCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “8-(((2-Oxooxazolidin-5-yl)methyl)oxy)thiochroman” often involves the formation of a 2-Oxazolidinone ring . This ring is a common core structure during the synthesis of oxazolidinones class molecules . A methodology that has been used involves proline catalyzed stereoselective α-aminoxylation of an aldehyde . This process creates an intermediate with great enantiomeric excess, which is then further converted to Oxazolidinone class compounds .


Molecular Structure Analysis

The molecular structure of “8-(((2-Oxooxazolidin-5-yl)methyl)oxy)thiochroman” includes an oxazolidinone ring . This ring is a common feature in many synthetic antibiotics, including Linezolid and Sutezolid . The S configuration of the substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent are characteristic features of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds like “8-(((2-Oxooxazolidin-5-yl)methyl)oxy)thiochroman” often involve asymmetric aldol and Curtius reactions . These reactions allow for the construction of the oxazolidinone ring through intramolecular cyclization of chiral diols . This process is achieved via proline catalyzed α-aminoxylation of corresponding aldehydes .

properties

CAS RN

153804-44-5

Product Name

8-(((2-Oxooxazolidin-5-yl)methyl)oxy)thiochroman

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

5-(3,4-dihydro-2H-thiochromen-8-yloxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H15NO3S/c15-13-14-7-10(17-13)8-16-11-5-1-3-9-4-2-6-18-12(9)11/h1,3,5,10H,2,4,6-8H2,(H,14,15)

InChI Key

ARQMMKLIHMGUCR-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=CC=C2)OCC3CNC(=O)O3)SC1

Canonical SMILES

C1CC2=C(C(=CC=C2)OCC3CNC(=O)O3)SC1

synonyms

5-(thiochroman-8-yloxymethyl)oxazolidin-2-one

Origin of Product

United States

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